molecular formula C14H24O2 B11944503 (2-Cyclohexylcyclohexyl) acetate CAS No. 6290-53-5

(2-Cyclohexylcyclohexyl) acetate

Cat. No.: B11944503
CAS No.: 6290-53-5
M. Wt: 224.34 g/mol
InChI Key: ZEJHMZKXUUMYAY-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclohexyl) acetate is a bicyclic ester characterized by two fused cyclohexyl rings, with an acetate group attached to the 2-position of one cyclohexyl moiety. Evidence from early literature indicates that derivatives like 2-cyclohexylcyclohexyl ethyl ether have boiling points in the range of 109–110°C at 4 mm Hg, suggesting moderate volatility for such bicyclic structures . The compound’s steric hindrance due to its bicyclic framework likely influences its reactivity and physical properties, distinguishing it from simpler esters like hexyl acetate .

Properties

CAS No.

6290-53-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(2-cyclohexylcyclohexyl) acetate

InChI

InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3

InChI Key

ZEJHMZKXUUMYAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC1C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylcyclohexyl) acetate typically involves the esterification of cyclohexylcyclohexanol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylcyclohexyl) acetate can undergo various chemical reactions, including:

    Hydrogenation: Reduction of the acetate group to form cyclohexylcyclohexanol.

    Hydrolysis: Conversion to cyclohexylcyclohexanol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: Formation of cyclohexylcyclohexanone and acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate in an aqueous medium.

Major Products

    Hydrogenation: Cyclohexylcyclohexanol.

    Hydrolysis: Cyclohexylcyclohexanol and acetic acid.

    Oxidation: Cyclohexylcyclohexanone and acetic acid.

Scientific Research Applications

(2-Cyclohexylcyclohexyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. Additionally, the cyclohexyl groups can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function or structure.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key References
(2-Cyclohexylcyclohexyl) acetate C₁₄H₂₂O₂ 222.32* Not explicitly listed Ester, bicyclic cyclohexyl
2-Methylcyclohexyl acetate C₉H₁₆O₂ 156.23 54714-34-0 Ester, methyl-substituted
Methyl (2-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 13672-64-5 Ester, ketone
2-(3-Methylcyclohexyl)acetic acid C₉H₁₆O₂ 156.23 67451-76-7 Carboxylic acid, methyl-substituted
Hexyl acetate C₈H₁₆O₂ 144.21 142-92-7 Linear ester

*Calculated based on molecular formula.

Key Observations:

  • Bicyclic vs. Monocyclic Frameworks: this compound’s bicyclic structure confers higher molecular weight and steric hindrance compared to monocyclic esters like 2-methylcyclohexyl acetate .
  • Functional Groups : Unlike methyl (2-oxocyclohexyl)acetate, which contains a ketone group, the target compound lacks additional oxygen-based functional groups, likely making it less polar .
  • Acid vs. Ester : 2-(3-Methylcyclohexyl)acetic acid, a carboxylic acid derivative, exhibits distinct reactivity (e.g., proton donation) compared to the ester group in the target compound .

Physical Properties

Table 2: Boiling Points and Volatility

Compound Name Boiling Point (°C) Pressure (mm Hg) Reference
2-Cyclohexylcyclohexyl ethyl ether 109–110 4
2-Methylcyclohexyl acetate Not explicitly listed
Hexyl acetate 169–172 760

Analysis :

  • The bicyclic ether analog of this compound has a lower boiling point (109–110°C at 4 mm Hg) than linear esters like hexyl acetate (169–172°C at atmospheric pressure), likely due to reduced molecular symmetry and higher vapor pressure in vacuum conditions .

Table 3: Uses and Handling Considerations

Compound Name Primary Applications Safety Considerations Reference
This compound Likely industrial solvents or intermediates No direct data; assume similar ester handling (ventilation, PPE)
2-Ethyl hexyl cyclohexenecarboxylate Coatings Avoid food/water contact
Hexyl acetate Manufacturing, laboratories Flammable; use in well-ventilated areas

Insights :

  • Safety protocols for bicyclic esters should emphasize handling volatile substances under reduced pressure, as inferred from boiling point data .

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